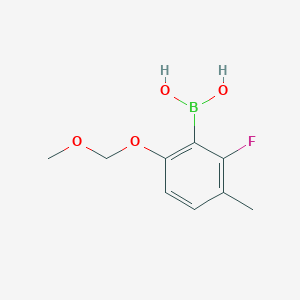

2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid

Beschreibung

2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a fluorinated aromatic ring, which is further substituted with methoxymethoxy and methyl groups. The combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various chemical syntheses.

Eigenschaften

Molekularformel |

C9H12BFO4 |

|---|---|

Molekulargewicht |

214.00 g/mol |

IUPAC-Name |

[2-fluoro-6-(methoxymethoxy)-3-methylphenyl]boronic acid |

InChI |

InChI=1S/C9H12BFO4/c1-6-3-4-7(15-5-14-2)8(9(6)11)10(12)13/h3-4,12-13H,5H2,1-2H3 |

InChI-Schlüssel |

VRXCBKRMKAVNQD-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C=CC(=C1F)C)OCOC)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid typically involves the borylation of a suitable aromatic precursor. One common method is the palladium-catalyzed borylation of 2-Fluoro-6-(methoxymethoxy)-3-methylphenyl halide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reduction of the aromatic ring can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate; typically carried out in aqueous or alcoholic solvents.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols; reactions conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of 2-Fluoro-6-(methoxymethoxy)-3-methylphenol.

Reduction: Formation of reduced aromatic derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid has diverse applications in scientific research:

Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors and receptor modulators.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.

Wirkmechanismus

The mechanism by which 2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid exerts its effects is primarily through its ability to form covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various chemical reactions, including cross-coupling and condensation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-6-methoxybenzoic acid: Similar in structure but lacks the boronic acid group, making it less versatile in cross-coupling reactions.

2-Fluoro-6-(methoxymethoxy)benzoic acid: Similar but without the methyl group, affecting its reactivity and steric properties.

Uniqueness

2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid stands out due to the presence of both the boronic acid group and the fluorinated aromatic ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. The methoxymethoxy and methyl groups further modulate its electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

Biologische Aktivität

2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This compound features a boronic acid functional group, which is known for its ability to interact with diols and other nucleophiles, making it a potential candidate for enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of 2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid is CHBFO with a molecular weight of 214.00 g/mol. Its structure includes a fluorinated aromatic ring substituted with both methoxymethoxy and methyl groups, enhancing its reactivity compared to other boronic acids.

| Property | Value |

|---|---|

| Molecular Formula | CHBFO |

| Molecular Weight | 214.00 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 144 °C |

The biological activity of 2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid is primarily attributed to its boronic acid functionality, which allows it to form reversible covalent bonds with various molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity, potentially leading to therapeutic effects in various biological pathways.

Interaction with Enzymes

Boronic acids are known to interact with serine and cysteine residues in enzymes through covalent bonding. The specific interactions of 2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid have been studied for their potential in developing enzyme inhibitors. For example, studies have shown that boronic acids can inhibit proteases and glycosidases by forming stable complexes with the active site residues.

Research Findings

Recent studies have explored the biological applications of this compound in various fields:

- Enzyme Inhibition : Research indicates that 2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid can act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism.

- Receptor Modulation : The compound has also been evaluated for its ability to modulate receptor activity, which could have implications in drug development for conditions like diabetes and cancer.

- Synthesis and Applications : The synthesis of this compound typically involves the borylation of an appropriate aromatic precursor, which can be optimized for larger scale production using continuous flow reactors. Its applications extend beyond medicinal chemistry into materials science and organic synthesis.

Case Studies

Several case studies have highlighted the effectiveness of boronic acids in biological systems:

- Case Study 1 : A study demonstrated that derivatives of boronic acids, including 2-Fluoro-6-(methoxymethoxy)-3-methylphenylboronic acid, exhibited significant inhibition of certain glycosidases, suggesting potential therapeutic applications in treating diseases related to carbohydrate metabolism.

- Case Study 2 : Another research project focused on the use of this compound as a scaffold for developing new drug candidates targeting specific metabolic pathways involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.